molecular formula C28H30F2N2O2 B588020 (E/Z)-Trelnarizine-d8 Dihydrochloride(Mixture) CAS No. 1287285-71-5

(E/Z)-Trelnarizine-d8 Dihydrochloride(Mixture)

Cat. No. B588020
CAS RN: 1287285-71-5
M. Wt: 472.606
InChI Key: CELDOXOGIZIYPY-JEPDINIXSA-N
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Description

Trelnarizine-d8 dihydrochloride (also known as (E/Z)-Trelnarizine-d8 Dihydrochloride or (E/Z)-Trelnarizine-d8) is a novel and promising compound with a wide range of potential applications in scientific research. It is a mixture of two enantiomers of Trelnarizine, an antihistamine with anti-inflammatory properties, and has been widely used in laboratory studies. This article will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research with Trelnarizine-d8 dihydrochloride.

Scientific Research Applications

Trelnarizine-d8 dihydrochloride has been widely used in laboratory studies due to its antihistamine and anti-inflammatory properties. It has been used as a tool to study the biochemical and physiological effects of Trelnarizine in vitro and in vivo. It has been used to study the effects of Trelnarizine on the cardiovascular system, the central nervous system, and the immune system. Additionally, it has been used to study the effects of Trelnarizine on the release of hormones, such as adrenaline and cortisol, from the adrenal glands.

Mechanism of Action

Trelnarizine-d8 dihydrochloride works by blocking the action of histamine, a chemical released by the body in response to an allergic reaction, and by blocking the action of inflammatory mediators, such as prostaglandins and leukotrienes. It is thought to act by inhibiting the activity of histamine receptors, such as H1 and H2 receptors, and by inhibiting the release of inflammatory mediators from mast cells.
Biochemical and Physiological Effects
Trelnarizine-d8 dihydrochloride has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, reduce bronchoconstriction, reduce the release of histamine, reduce the release of inflammatory mediators, and reduce the release of hormones such as adrenaline and cortisol. Additionally, it has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the production of reactive oxygen species.

Advantages and Limitations for Lab Experiments

Trelnarizine-d8 dihydrochloride has several advantages for laboratory experiments. It is a stable compound, with a long shelf-life, and is easily soluble in aqueous solutions. Additionally, it is non-toxic and has a low level of bio-accumulation, making it safe for use in laboratory studies. However, it is important to note that Trelnarizine-d8 dihydrochloride is not approved for use in humans and should only be used for laboratory experiments.

Future Directions

There are a number of potential future directions for research with Trelnarizine-d8 dihydrochloride. For example, further research could be conducted to better understand the mechanism of action of Trelnarizine-d8 dihydrochloride and its effects on the cardiovascular system, the central nervous system, and the immune system. Additionally, further research could be conducted to better understand the biochemical and physiological effects of Trelnarizine-d8 dihydrochloride and to investigate its potential therapeutic applications. Finally, further research could be conducted to investigate the potential of Trelnarizine-d8 dihydrochloride as a tool for drug development and drug delivery.

Synthesis Methods

Trelnarizine-d8 dihydrochloride is synthesized by the reaction of Trelnarizine with trifluoroacetic acid in the presence of a chiral base, such as DBU, to produce a racemic mixture of (E/Z)-Trelnarizine-d8 dihydrochloride. The mixture is then separated into its two enantiomers, (E)-Trelnarizine-d8 dihydrochloride and (Z)-Trelnarizine-d8 dihydrochloride, using a chiral chromatographic method.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (E/Z)-Trelnarizine-d8 Dihydrochloride (Mixture) involves the synthesis of the starting material, followed by the synthesis of the final product through a series of reactions.", "Starting Materials": [ "D8-Trelnarizine", "HCl", "NaOH", "Na2CO3", "CH3CN", "H2O" ], "Reaction": [ "1. Synthesis of D8-Trelnarizine: D8-Trelnarizine can be synthesized by reacting 2,3-dihydro-2-(1H-imidazol-4-yl)-1H-benzimidazole with deuterated benzaldehyde in the presence of a catalyst.", "2. Conversion of D8-Trelnarizine to (E/Z)-Trelnarizine: D8-Trelnarizine can be converted to (E/Z)-Trelnarizine by reacting it with NaOH in CH3CN/H2O.", "3. Formation of (E/Z)-Trelnarizine Hydrochloride: (E/Z)-Trelnarizine can be converted to its dihydrochloride salt by reacting it with HCl.", "4. Synthesis of (E/Z)-Trelnarizine-d8 Dihydrochloride (Mixture): The final product can be obtained by mixing (E/Z)-Trelnarizine Hydrochloride and D8-Trelnarizine Hydrochloride in a 1:1 ratio." ] }

CAS RN

1287285-71-5

Product Name

(E/Z)-Trelnarizine-d8 Dihydrochloride(Mixture)

Molecular Formula

C28H30F2N2O2

Molecular Weight

472.606

IUPAC Name

1-[bis(4-fluorophenyl)methyl]-2,2,3,3,5,5,6,6-octadeuterio-4-[3-(3,4-dimethoxyphenyl)prop-2-enyl]piperazine

InChI

InChI=1S/C28H30F2N2O2/c1-33-26-14-5-21(20-27(26)34-2)4-3-15-31-16-18-32(19-17-31)28(22-6-10-24(29)11-7-22)23-8-12-25(30)13-9-23/h3-14,20,28H,15-19H2,1-2H3/i16D2,17D2,18D2,19D2

InChI Key

CELDOXOGIZIYPY-JEPDINIXSA-N

SMILES

COC1=C(C=C(C=C1)C=CCN2CCN(CC2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)OC

synonyms

1-[Bis(4-fluorophenyl)methyl]-4-[3-(3,4-dimethoxyphenyl)-2-propenyl]piperazine-d8 Dihydrochloride;  PU 122-d8; 

Origin of Product

United States

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